Isodecyl palmitate

Description

The exact mass of the compound Isodecyl palmitate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Isodecyl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isodecyl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59231-33-3 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

8-methylnonyl hexadecanoate |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26(27)28-24-21-18-15-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |

InChI Key |

KUCCCVXLSQTKHH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Other CAS No. |

59231-33-3 |

Origin of Product |

United States |

Foundational & Exploratory

Isodecyl palmitate synthesis and purification methods for research

CAS: 59231-33-3 | Molecular Formula: C₂₆H₅₂O₂ | Molecular Weight: 396.7 g/mol

Executive Summary

This technical guide outlines the synthesis and purification of Isodecyl Palmitate (IDP) for high-stringency research and pharmaceutical applications. Unlike commodity-grade esters used in cosmetics, research-grade IDP requires specific protocols to eliminate trace acidity, catalyst residues, and unreacted isomers that can compromise drug delivery vectors or lipid nanoparticle (LNP) formulations.

We present two distinct methodologies:

-

Acid-Catalyzed Azeotropic Esterification: The robust, scalable method for producing gram-to-kilogram quantities.

-

Lipase-Mediated Biocatalysis: The "green" method yielding hyper-pure ester with minimal thermal degradation, ideal for sensitive biological applications.

Chemical Fundamentals & Strategic Analysis

Isodecyl palmitate is formed via the condensation of palmitic acid (C16:0) and isodecyl alcohol (branched C10).

Key Technical Challenge: Isodecyl alcohol is not a single isomer; it is a mixture of branched C10 primary alcohols (trimethylheptanols, etc.). The steric hindrance from the branching adjacent to the hydroxyl group significantly reduces the reaction rate compared to linear alcohols (e.g., n-decanol). Consequently, standard protocols must be modified to drive equilibrium to completion.

Reaction Stoichiometry

Method A: Acid-Catalyzed Azeotropic Esterification

Best for: Scalable synthesis where thermal stability is not the primary concern.

Experimental Protocol

Reagents:

-

Palmitic Acid (≥98% purity)[1]

-

Isodecyl Alcohol (Excess, 1.2 molar eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 - 1.0 wt% of fatty acid)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Workflow:

-

Charge: In a 3-neck Round Bottom Flask (RBF), combine Palmitic Acid (1.0 eq) and Isodecyl Alcohol (1.2 eq). Add Toluene (approx. 50% of total volume) to facilitate reflux control.

-

Catalyst: Add p-TSA monohydrate. Note: p-TSA is preferred over Sulfuric Acid to minimize oxidative charring and sulfonated byproducts.

-

Setup: Equip the flask with a magnetic stir bar, a Dean-Stark trap pre-filled with toluene, and a reflux condenser.

-

Reflux: Heat the mixture to vigorous reflux (~115-120°C internal temp). Water will co-distill with toluene, separate in the trap, and the organic layer will return to the flask.

-

Monitoring: Continue reflux until water collection ceases (typically 4–6 hours). Monitor acid value (AV) via titration; reaction is complete when AV < 2 mg KOH/g.

Purification (The Critical Phase)

Crude IDP contains residual acid, alcohol, and catalyst.

-

Neutralization: Cool to room temperature. Wash the organic phase with 5% NaHCO₃ (aq) twice to neutralize p-TSA and unreacted palmitic acid.

-

Phase Separation: A stable emulsion may form due to the surfactant nature of the ester. Break emulsions using saturated brine or centrifugation.

-

Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

-

Solvent Stripping: Remove toluene via Rotary Evaporator at 60°C/50 mbar.

-

High-Vacuum Distillation: This is mandatory for research grade.

-

Pressure: < 0.5 mmHg (Essential due to high BP).

-

Temperature: Collect fraction boiling between 210–230°C (vapor temp) at 0.5 mmHg.

-

Note: Discard the "fore-run" (unreacted isodecyl alcohol) and leave the "heel" (polymerized residue).

-

Method B: Lipase-Mediated Biocatalysis

Best for: High-purity pharmaceutical standards; avoids thermal degradation and toxic solvents.

Experimental Protocol

Reagents:

-

Isodecyl Alcohol

-

Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).[7][8]

-

Water Scavenger: Molecular Sieves (4Å), activated.[8]

Step-by-Step Workflow:

-

Solvent-Free System: Mix Palmitic Acid (1.0 eq) and Isodecyl Alcohol (1.1 eq) in a glass reactor.

-

Activation: Heat to 60°C to melt the palmitic acid and ensure a homogeneous phase.

-

Catalysis: Add Novozym® 435 (2–5% w/w relative to substrates). Add activated Molecular Sieves (10% w/w) to scavenge water byproduct continuously.

-

Incubation: Stir gently (orbital shaker or overhead stirrer) at 60°C for 12–24 hours. Caution: Avoid magnetic stir bars which can grind and deactivate the immobilized enzyme beads.

-

Monitoring: Monitor via GC-FID or TLC until Palmitic Acid conversion >98%.

Purification[9][10]

-

Filtration: Filter the warm reaction mixture through a coarse fritted glass funnel to remove the enzyme beads and molecular sieves. (Enzyme can often be washed with hexane and reused).

-

Flash Chromatography: For ultra-pure standards, purification via silica gel chromatography is superior to distillation.

-

Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient).

-

Rationale: Separates the non-polar ester from the slightly more polar unreacted alcohol and fatty acid without thermal stress.

-

Visualization of Workflows

Diagram 1: Comparative Synthesis Logic

Caption: Comparative workflow for Chemical (Red path) vs. Enzymatic (Green path) synthesis.

Quality Control & Characterization

To validate the synthesized material for research use, the following specifications must be met.

Quantitative Specifications Table

| Parameter | Specification (Research Grade) | Method | Notes |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation or catalyst residue. |

| Acid Value | < 0.5 mg KOH/g | Titration (ASTM D974) | Critical for formulation stability. |

| Purity (GC) | > 98.0% | GC-FID | Expect multiple peaks due to isodecyl isomers. |

| Water Content | < 0.1% | Karl Fischer | Essential for anhydrous formulations. |

| Refractive Index | 1.448 – 1.452 (at 20°C) | Refractometer | Quick purity check. |

Analytical Validation

-

GC-MS Analysis: Isodecyl palmitate will not elute as a single sharp peak. Due to the isomeric nature of isodecyl alcohol, the GC trace will show a "cluster" of peaks or a broadened peak base. Integration should encompass the entire isomeric cluster.

-

FTIR Spectrum:

-

1735–1740 cm⁻¹: Strong C=O stretch (Ester).

-

1160–1180 cm⁻¹: C-O-C stretch.

-

Absence: No broad OH stretch at 3200–3400 cm⁻¹ (indicates successful removal of alcohol/acid).

-

References

-

Enzymatic Synthesis of Fatty Esters: Gumel, A. M., et al. "Lipase mediated synthesis of sugar fatty acid esters." Process Biochemistry, 2011. 9[1][7][8][10][11]

-

Chemical Esterification Protocols: Organic Syntheses, Coll. Vol. 3, p.605 (1955). "Methyl Myristate and Methyl Palmitate."[12] 12[7][10][11]

-

Physical Properties & CAS Data: CAS Common Chemistry. "Isodecyl palmitate (CAS 59231-33-3)."[13][14] 15

-

Lipase Catalysis Optimization: BenchChem Application Notes. "Enzymatic Synthesis of Isobutyl Palmitate." 7[1][7][8][16][10][11]

-

Purification of Fatty Esters: "Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography." Journal of Chromatography B, 1996. 17[1][7][8][16][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]

- 4. csun.edu [csun.edu]

- 5. journals.iium.edu.my [journals.iium.edu.my]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. aocs.org [aocs.org]

- 12. Organic Syntheses Procedure [ftp.orgsyn.org]

- 13. buyersguidechem.com [buyersguidechem.com]

- 14. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate [mdpi.com]

- 17. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isodecyl Palmitate: Molecular Structure, Chemical Identifiers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl palmitate, the ester of isodecyl alcohol and palmitic acid, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its molecular structure, chemical identifiers, and physicochemical properties. Furthermore, it delves into its role as an emollient and a penetration enhancer in topical drug delivery systems, exploring the underlying mechanisms of action. This document also includes detailed experimental protocols for in-vitro permeation studies and analytical methods for quality control, aiming to equip researchers and formulation scientists with the necessary knowledge for its effective utilization.

Introduction

Isodecyl palmitate is a branched-chain fatty acid ester that has garnered considerable interest as a functional excipient in topical and transdermal drug delivery systems. Its unique physicochemical properties, including its non-greasy feel and excellent spreading capabilities, make it a preferred choice as an emollient in a wide array of dermatological and cosmetic formulations.[1] Beyond its sensory attributes, isodecyl palmitate has been investigated for its potential to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. This guide aims to provide a detailed technical resource for professionals in the field, covering the fundamental chemistry of isodecyl palmitate and its practical applications in formulation development.

Molecular Structure and Chemical Identifiers

Isodecyl palmitate is the ester formed from the reaction of isodecyl alcohol, a branched ten-carbon alcohol, and palmitic acid, a sixteen-carbon saturated fatty acid. This structure imparts a unique combination of lipophilicity and fluidity to the molecule.

Chemical Identifiers

A comprehensive list of chemical identifiers for isodecyl palmitate is provided in the table below for unambiguous identification and referencing in scientific literature and regulatory submissions.

| Identifier | Value | Source(s) |

| IUPAC Name | 8-methylnonyl hexadecanoate | |

| Synonyms | Isodecyl palmitate, Hexadecanoic acid, isodecyl ester | |

| CAS Number | 59231-33-3 | |

| Molecular Formula | C26H52O2 | [2] |

| Molecular Weight | 396.69 g/mol | [2] |

| InChI | InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26(27)28-24-21-18-15-16-19-22-25(2)3/h25H,4-24H2,1-3H3 | [2] |

| InChIKey | KUCCCVXLSQTKHH-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C | [2] |

| UNII | NTH603K1F6 |

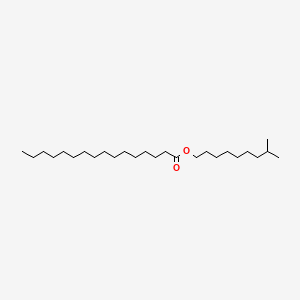

Molecular Structure Visualization

The two-dimensional structure of isodecyl palmitate is depicted below, illustrating the ester linkage between the palmitate and isodecyl moieties.

Caption: Mechanism of skin penetration enhancement by Isodecyl Palmitate.

Experimental Protocols

In-Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol provides a standardized method for evaluating the permeation of a drug from a topical formulation containing isodecyl palmitate.

Objective: To quantify the rate and extent of drug permeation across a model membrane.

Apparatus and Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane (e.g., Strat-M®) [3]* Receptor solution (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)

-

Formulation containing the API and isodecyl palmitate

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Water bath with circulator

-

Magnetic stirrers

Procedure:

-

Membrane Preparation: Thaw and cut the excised skin to the appropriate size for the Franz diffusion cells. Equilibrate the membrane in the receptor solution for at least 30 minutes. [4]2. Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment. [5]3. Receptor Compartment Filling: Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. [4]4. Equilibration: Allow the assembled cells to equilibrate in a water bath maintained at 32 ± 1°C for 30 minutes.

-

Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation evenly onto the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution. [5]7. Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Caption: Workflow for In-Vitro Permeation Testing.

Analytical Method for Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of isodecyl palmitate.

Objective: To determine the purity of isodecyl palmitate and identify potential impurities.

Apparatus and Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column (e.g., DB-5 or equivalent)

-

Isodecyl palmitate reference standard

-

High-purity solvent (e.g., heptane or ethyl acetate) [6] Procedure:

-

Standard Preparation: Prepare a standard solution of isodecyl palmitate reference standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of the isodecyl palmitate sample at the same concentration as the standard solution.

-

GC Conditions:

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: 300°C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis: Inject the standard and sample solutions into the GC system.

-

Data Analysis: Identify the peak corresponding to isodecyl palmitate based on the retention time of the standard. Calculate the purity of the sample using the area percent method, where the area of the isodegyl palmitate peak is expressed as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).

Safety and Toxicological Profile

Isodecyl palmitate is generally considered to be a safe and well-tolerated ingredient in cosmetic and topical pharmaceutical formulations. [7]

-

Skin Irritation: It is reported to be non-irritating to the skin, even at high concentrations. [8]* Sensitization: It is not considered to be a skin sensitizer. [8]* Toxicity: Acute oral and dermal toxicity studies have shown a low order of toxicity. [8] As with any excipient, it is crucial to consider the overall safety profile of the final formulation.

Conclusion

Isodecyl palmitate is a valuable excipient for researchers, scientists, and drug development professionals working on topical and transdermal drug delivery systems. Its well-defined chemical structure and identifiers, favorable physicochemical properties, and dual role as an emollient and penetration enhancer make it a versatile tool in formulation development. The experimental protocols provided in this guide offer a practical framework for its evaluation and quality control. A thorough understanding of its properties and mechanisms of action will enable the rational design of safe and effective topical drug products.

References

-

PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Retrieved from [Link]

-

MedPharm. (n.d.). In Vitro Permeation Testing (IVPT) Archives. Retrieved from [Link]

- Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179.

-

The Good Scents Company. (n.d.). isodecyl palmitate. Retrieved from [Link]

-

Innovant Research Ltd. (n.d.). SAFETY ASSESSMENT Product Name: Roc project New Night Formula: # 538-088 (PR 002279) Review of Ingredients. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISODECYL PALMITATE. Retrieved from [Link]

- Patel, D., Patel, N., & Patel, P. (2016). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.

- CIR Expert Panel. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 159S-201S.

-

COSMILE Europe. (n.d.). ISODECYL PALMITATE – Ingredient. Retrieved from [Link]

-

Avena Lab. (n.d.). Isopropyl Palmitate TDS ENG. Retrieved from [Link]

- Andersen, F. A. (Ed.). (1982). Final Report on the Safety Assessment of Octyl Palmitate, Cetyl Palmitate and Isopropyl Palmitate. Journal of the American College of Toxicology, 1(4), 1-33.

-

GSRS. (n.d.). ISODECYL PALMITATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl Palmitate. PubChem. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOPROPYL MYRISTATE. Retrieved from [Link]

- Dragicevic, N., & Maibach, H. I. (Eds.). (2017).

- Handbook of Pharmaceutical Excipients. (2017).

-

Farmacia. (2024). DEVELOPMENT AND VALIDATION OF A GAS CHROMATOGRAPHY METHOD FOR QUANTITATIVE ANALYSIS OF FATTY ACIDS IN VEGETABLE OILS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isodecyl palmitate. PubChem. Retrieved from [Link]

-

YouTube. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. Retrieved from [Link]

-

SciELO. (2021, May 19). In vitro transdermal drug permeation tests: a regulatory scenario evaluation. Retrieved from [Link]

-

Frontiers. (2019, April 30). Pressure- and Temperature-Dependent Viscosity Measurements of Lubricants With Polymeric Viscosity Modifiers. Retrieved from [Link]

-

International Journal of Engineering and Science Invention. (2019, November 6). Effect of Temperature on Viscosity of Some Plant Oils for Producing Biodiesel. Retrieved from [Link]

-

SciSpace. (2014, August 3). Absolute Viscosities of Vegetable Oils at Different Temperatures and Shear Rate Range of 64.5 to 4835 s−1. Retrieved from [Link]

-

MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]

- 4. permegear.com [permegear.com]

- 5. medpharm.com [medpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isodecyl palmitate [thegoodscentscompany.com]

- 8. semanticscholar.org [semanticscholar.org]

Spectroscopic Analysis of Isodecyl Palmitate: A Multi-Dimensional Identification Framework

Executive Summary & Chemical Architecture

Isodecyl palmitate (IDP) is a critical ester in pharmaceutical and cosmetic formulations, valued for its permeability and non-occlusive emollient properties. However, unlike simple esters (e.g., methyl palmitate), IDP presents a unique analytical challenge: isomeric complexity .

"Isodecyl" does not refer to a single structural isomer but rather a mixture of branched C10 alcohols (typically trimethylheptanols and dimethyl octanols) derived from the hydroformylation of nonene. Consequently, IDP is not a single molecule but a constellation of isomers .

This guide departs from standard "single-peak" verification methods. We define a protocol that validates the functional identity while characterizing the isomeric distribution, ensuring batch-to-batch consistency in drug delivery systems.

Molecular Specifications

-

Molecular Formula:

[1] -

Molecular Weight: ~396.7 g/mol (Average)

-

Key Structural Feature: The "Iso" branching on the alcohol chain, which dictates rheology and spectral splitting.

Infrared Spectroscopy (FT-IR): The Functional Fingerprint

FT-IR is the first-line screening tool. It confirms the ester formation and absence of free reactants (palmitic acid or isodecanol).

Experimental Protocol: ATR-FTIR

-

Instrumentation: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

-

Parameters: 4 cm⁻¹ resolution, 32 scans, range 4000–600 cm⁻¹.

-

Procedure: Deposit 10 µL of neat IDP onto the crystal. Ensure full contact (no air gaps).

Spectral Interpretation

The absence of a broad O-H stretch (3200–3600 cm⁻¹) is the primary purity indicator, confirming the removal of unreacted isodecanol.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment | Diagnostic Value |

| 2950–2850 | C-H Stretch (asym/sym) | Alkyl chains (Palmitate & Isodecyl) | High Intensity (Backbone) |

| 1735–1745 | C=O Stretch | Ester Carbonyl | Primary ID Peak |

| 1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Chain packing indicator |

| 1365–1380 | C-H Bend (Rocking) | Gem-dimethyl / Isopropyl | Confirms "Iso" branching |

| 1160–1180 | C-O-C Stretch | Ester linkage | Secondary ID Peak |

| 720 | CH₂ Rocking | Long chain sequence | Confirms Palmitate chain (>C4) |

Expert Insight: Watch the 1365–1380 cm⁻¹ doublet. A pure straight-chain ester (n-decyl palmitate) shows a singlet here. The doublet/multiplet confirms the branched isodecyl group.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR provides the only method to quantify the degree of branching in the isodecyl tail.

Experimental Protocol

-

Solvent: Deuterated Chloroform (

) with 0.03% TMS. -

Concentration: 20 mg IDP in 0.6 mL solvent.

-

Pulse Sequence: Standard 1H (16 scans) and 13C (512 scans).

1H NMR Analysis (400 MHz)

The diagnostic power lies in the integration ratio between the

-

4.05 – 4.20 ppm (Multiplet, 2H): The

-

Note: In n-decyl palmitate, this is a clean triplet (

). In isodecyl palmitate, this signal is broadened or split into a complex multiplet due to the mixture of isomers (primary vs. secondary alcohol esters).

-

-

2.28 ppm (Triplet, 2H): The

-

0.85 – 0.95 ppm (Multiplet): Terminal methyls.

-

Integration Logic: For a straight chain, the integral is 6H (2x CH3). For isodecyl, the integral is often 9H or higher relative to the ester protons, reflecting the multiple methyl branches (trimethylheptyl structure).

-

13C NMR Analysis (100 MHz)

-

174.0 ppm: Carbonyl Carbon (

-

63.0 – 65.0 ppm: The alcohol

Gas Chromatography - Mass Spectrometry (GC-MS)[3][4]

GC-MS is used to assess the distribution of isomers and detect trace impurities.

Experimental Protocol

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30m x 0.25mm.[2]

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 10 min).

-

Ionization: EI (70 eV).[2]

Fragmentation Logic (EI Spectrum)

Unlike the simple McLafferty rearrangement seen in methyl esters (m/z 74), long-chain esters cleave differently.

-

Acylium Ion (Base Peak): The C-O bond cleaves, leaving the palmitoyl cation.

-

m/z 239:

(Dominant peak).

-

-

Protonated Acid:

-

m/z 257:

(Often visible via double hydrogen rearrangement).

-

-

Molecular Ion:

-

m/z ~396: Usually very weak or absent in EI; requires CI (Chemical Ionization) for confirmation.

-

Chromatographic Feature: Isodecyl palmitate will not elute as a single sharp peak. It elutes as a broad envelope or a cluster of unresolved peaks (the "isomer hump") between 20–25 minutes. This is not a sign of impurity; it is the chemical signature of the isodecyl group.

Integrated Analytical Workflow

The following diagram illustrates the decision logic for validating IDP, ensuring both chemical identity and purity.

Figure 1: Self-validating analytical workflow for Isodecyl Palmitate. Note the specific checkpoints for functional group (IR), chain length (MS), and branching (NMR).

References

-

National Institute of Standards and Technology (NIST). Isopropyl Palmitate Mass Spectrum (Analogous Fragmentation Logic). NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for McLafferty rearrangement and Ester IR assignments).

-

European Chemicals Agency (ECHA). Registration Dossier: Isodecyl Palmitate (CAS 14779-93-2). ECHA REACH Database. Available at: [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

-

PubChem. Isodecyl Palmitate Compound Summary. National Library of Medicine. Available at: [Link]

- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000.

Sources

Mechanistic Profiling of Isodecyl Palmitate as a Transdermal Penetration Enhancer

Executive Summary

Isodecyl Palmitate (IDP) represents a specialized class of branched-chain fatty acid esters utilized in topical and transdermal formulations. Unlike aggressive solvent-based enhancers (e.g., ethanol, DMSO) or short-chain esters (e.g., Isopropyl Myristate), IDP functions through a dual-mechanistic pathway : primarily via occlusion-induced stratum corneum (SC) hydration and secondarily through lipid bilayer fluidization .

This guide dissects the physicochemical interactions of IDP within the SC, providing a validated framework for its use in enhancing the delivery of lipophilic active pharmaceutical ingredients (APIs) while maintaining a superior safety profile compared to lower molecular weight esters.

Physicochemical Profile & Structural Logic

To understand the mechanism, one must first analyze the molecule's architecture. IDP is formed by the esterification of Palmitic Acid (C16) with Isodecyl Alcohol (C10, branched).

| Property | Value / Characteristic | Impact on Permeation |

| Molecular Structure | Branched alkyl chain (Isodecyl) | The methyl branching reduces the melting point and prevents tight packing within the SC lipid lamellae, creating "kinks" in the barrier. |

| Molecular Weight | ~396.7 g/mol | Higher MW limits its own rapid diffusion compared to IPP (~298 g/mol ), favoring a "reservoir" effect in the upper SC. |

| LogP (Octanol/Water) | ~11.7 (Estimated) | Extremely lipophilic. It partitions heavily into the SC lipid domains but rarely enters the viable epidermis, reducing systemic toxicity. |

| Viscosity | Medium-Low | Provides emolliency and spreadability, ensuring uniform film formation for occlusion. |

Mechanism of Action: The Three-Pillar Model

IDP enhances skin permeation not by stripping lipids, but by modifying the solvent environment of the Stratum Corneum.

Pillar 1: Occlusion-Induced Hydration (Primary Driver)

Due to its high lipophilicity and molecular weight, IDP forms a semi-permeable, hydrophobic film on the skin surface.

-

TEWL Reduction: The film inhibits Transepidermal Water Loss (TEWL).

-

Hydration: Water accumulates beneath the film, hydrating the keratinocytes.

-

Swelling: Hydrated corneocytes swell, loosening the compact "brick and mortar" structure.

-

Permeation: The aqueous channels within the SC widen, and the polar head groups of the lipid bilayer become more fluid, facilitating the passage of both amphiphilic and lipophilic drugs.

Pillar 2: Lipid Bilayer Fluidization (Secondary Driver)

The "Isodecyl" moiety is critical here. Unlike straight-chain esters (e.g., Cetyl Palmitate) which can crystallize and reinforce the barrier, the branched structure of IDP disrupts the ordered packing of intercellular lipids.

-

Steric Interference: The branched tail inserts into the lipid bilayer but cannot pack tightly with the rigid ceramides.

-

Phase Transition: This lowers the phase transition temperature (

) of the SC lipids, maintaining them in a more fluid, liquid-crystalline state at physiological temperatures.

Pillar 3: Partition Coefficient Modification

IDP acts as a co-solvent within the SC lipids. For highly lipophilic drugs (LogP > 3), IDP increases the solubility of the drug within the barrier itself, increasing the concentration gradient (

Visualizing the Pathway

The following diagram illustrates the cascade of IDP interaction with the skin barrier.

Caption: Mechanistic cascade of Isodecyl Palmitate showing dual pathways of occlusion (left) and lipid perturbation (right).

Comparative Efficacy: IDP vs. The Standard (IPP)

Researchers often choose between Isopropyl Palmitate (IPP) and Isodecyl Palmitate (IDP). The choice depends on the balance between flux rate and skin tolerance .

| Feature | Isopropyl Palmitate (IPP) | Isodecyl Palmitate (IDP) |

| Chain Structure | Short Branch (C3 Alcohol) | Medium Branch (C10 Alcohol) |

| Enhancement Potency | High (Aggressive fluidizer) | Moderate (Occlusive + Mild fluidizer) |

| Primary Mechanism | Direct Lipid Disruption | Occlusion / Hydration |

| Irritation Potential | Moderate (Can cause erythema) | Low (Non-irritating, Emollient) |

| Ideal API Type | Small, moderately lipophilic | Large, highly lipophilic, or sensitive skin targets |

Scientist's Note: Use IDP when the formulation requires long-term application where skin barrier integrity must be preserved, or when the API requires hydration to permeate (e.g., corticosteroids). Use IPP for "shock" delivery where rapid flux is paramount.

Experimental Protocols for Validation

To confirm IDP's efficacy in your specific formulation, the following protocols are recommended. These are not generic steps but targeted workflows to isolate the specific mechanisms described above.

A. In Vitro Permeation Study (Franz Diffusion Cell)

Objective: Quantify the enhancement ratio (ER) of IDP against a control.

-

Membrane Preparation: Use dermatomed porcine ear skin (thickness ~500 µm). Verify integrity via TEWL or electrical resistance (< 20 kΩ·cm² indicates damage).

-

Donor Phase:

-

Control: API in Propylene Glycol (PG).

-

Test: API in PG + 5% Isodecyl Palmitate.

-

-

Receptor Phase: PBS (pH 7.4) + Solubilizer (e.g., 2% Brij-98) to ensure sink conditions for lipophilic drugs.

-

Sampling: Draw 200 µL at 1, 2, 4, 8, 12, and 24 hours. Replenish volume immediately.

-

Analysis: HPLC-UV or LC-MS/MS.

-

Calculation: Plot cumulative amount (

) vs. time. Calculate Flux (

B. Differential Scanning Calorimetry (DSC)

Objective: Prove the "Lipid Fluidization" mechanism.

-

SC Isolation: Incubate skin in 0.1% trypsin solution at 37°C for 4 hours; peel off the Stratum Corneum.

-

Treatment: Soak SC sheets in IDP for 24 hours. Blot dry.

-

Thermal Scan: Heat from 20°C to 100°C at 10°C/min.

-

Interpretation: Look for the shift in the

(orthorhombic to hexagonal transition) and

C. FTIR Spectroscopy Workflow

Objective: Assess molecular level disordering of lipid tails.

Caption: FTIR workflow to detect CH2 stretching shifts indicative of lipid fluidization.

Analysis: Focus on the asymmetric

Safety & Toxicology Profile

Isodecyl Palmitate is widely regarded as a safe excipient, particularly compared to shorter-chain esters.

-

Skin Irritation: Classified as non-irritating in rabbit Draize tests.[1]

-

Comedogenicity: Lower comedogenic potential than Isopropyl Myristate.[2]

-

Sensitization: Non-sensitizing in Human Repeat Insult Patch Tests (HRIPT).

-

Metabolism: Upon penetration into the viable epidermis, esterases hydrolyze IDP into Palmitic Acid (a physiological fatty acid) and Isodecyl Alcohol, both of which are metabolized via standard fatty acid oxidation or glucuronidation pathways, minimizing systemic toxicity risks.

References

-

Cosmetic Ingredient Review (CIR). (1982). Final Report on the Safety Assessment of Octyl Palmitate, Cetyl Palmitate and Isopropyl Palmitate. Journal of the American College of Toxicology.

-

Songkro, S. (2009). An Overview of Skin Penetration Enhancers: Penetration Enhancing Activity, Skin Irritation Potential and Mechanism of Action. Songklanakarin Journal of Science and Technology.

-

Rawlings, A. V., & Harding, C. R. (2004). Moisturization and Skin Barrier Function. Dermatologic Therapy. (Contextualizes the occlusion mechanism).

-

Engelbrecht, T. N., et al. (2012). Comparative Study of the Effect of Lipophilic Excipients on the Permeation of Drugs. (Provides SAR data on branched vs linear esters).

-

PubChem. Isodecyl Palmitate Compound Summary. National Library of Medicine.

Sources

Technical Guide: Environmental Fate & Ecotoxicology of Isodecyl Palmitate

This technical guide provides a comprehensive analysis of the environmental fate, biodegradability, and ecotoxicological profile of Isodecyl Palmitate. It is designed for researchers and product safety specialists requiring mechanistic insights rather than simple regulatory checklists.

Executive Summary

Isodecyl Palmitate (CAS 59231-33-3) is a branched-chain fatty acid ester widely employed as a rheology modifier and emollient. Its environmental profile is defined by rapid primary biodegradation via enzymatic hydrolysis, followed by the ultimate mineralization of its metabolites: palmitic acid and isodecanol. Due to its extreme hydrophobicity (Log Kow > 8) and negligible water solubility, it exhibits no acute aquatic toxicity at saturation limits. This guide details the mechanistic pathways of degradation, valid experimental protocols for poorly soluble substances, and the "read-across" logic used for regulatory compliance.

Chemical Identity & Physicochemical Framework

Understanding the environmental behavior of Isodecyl Palmitate requires a grounding in its molecular architecture. It is an ester formed from a C16 saturated fatty acid (Palmitic acid) and a C10 branched alcohol (Isodecanol).

| Property | Value / Description | Impact on Fate |

| CAS Number | 59231-33-3 | Primary identifier. |

| Molecular Formula | C26H52O2 | High molecular weight implies low volatility. |

| Water Solubility | < 0.05 mg/L (Estimated) | Classifies as "Poorly Water Soluble" (PWS). |

| Log Kow | > 8.0 (Estimated) | Indicates strong adsorption to soil/sediment; potential for bioaccumulation unless metabolized. |

| Vapor Pressure | < 0.01 Pa at 25°C | Negligible volatilization from water surfaces. |

Biodegradability: Mechanistic Pathways

The biodegradability of Isodecyl Palmitate is not a single-step event but a cascade of enzymatic reactions. Standard screening tests (OECD 301) often classify it as Readily Biodegradable , provided bioavailability limitations are managed during testing.

The Hydrolysis "Gatekeeper" Step

The rate-limiting step in the biodegradation of high molecular weight esters is bioavailability , not intrinsic recalcitrance. Once the molecule is accessible to microbial lipases (often requiring emulsification or adsorption to sludge), the ester bond is rapidly cleaved.

Mechanism:

-

Extracellular Hydrolysis: Microbial esterases cleave the ester linkage, releasing Palmitic Acid and Isodecanol.

-

Beta-Oxidation (Fatty Acid): Palmitic acid enters the standard fatty acid spiral (β-oxidation), releasing Acetyl-CoA units for the Krebs cycle.

-

Alpha/Beta-Oxidation (Branched Alcohol): Isodecanol is oxidized to Isodecanoic acid. The branching may slightly retard degradation compared to linear alcohols, but it does not prevent mineralization.

Visualization of Metabolic Fate

The following diagram illustrates the degradation pathway, highlighting the convergence of metabolites into central metabolism.

Caption: Metabolic pathway of Isodecyl Palmitate showing hydrolysis into metabolites and subsequent mineralization.

Ecotoxicological Profile

The ecotoxicity of Isodecyl Palmitate is governed by the "cut-off" effect . Due to its high Log Kow and molecular size, the substance cannot dissolve in water at concentrations sufficient to cause narcosis or systemic toxicity in aquatic organisms.

Aquatic Toxicity Data (Read-Across)

Since direct toxicity testing at concentrations above the solubility limit is physically impossible, data is often derived from Water Accommodated Fractions (WAF) or read-across from the metabolites.

| Trophic Level | Endpoint | Result | Interpretation |

| Fish | 96h LC50 | > 100 mg/L (LL50) | Non-toxic at saturation. |

| Daphnia | 48h EC50 | > 100 mg/L (EL50) | Non-toxic at saturation. Physical entrapment possible in poorly prepared emulsions. |

| Algae | 72h ErC50 | > 100 mg/L (EL50)* | No growth inhibition observed. |

*Note: LL50 = Lethal Loading; EL50 = Effect Loading. These values refer to the loading rate of the WAF, not the dissolved concentration.

Chronic Toxicity & Bioaccumulation

-

Bioaccumulation: While Log Kow > 8 suggests potential bioaccumulation, the Bioconcentration Factor (BCF) is low in practice. This is due to rapid metabolism (biotransformation) by fish, which prevents the substance from accumulating in lipid tissues.

-

PBT Status: Isodecyl Palmitate does not meet the criteria for PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent, very Bioaccumulative) under REACH Annex XIII.

Experimental Protocols for Poorly Soluble Substances

Testing Isodecyl Palmitate requires specific modifications to standard OECD guidelines to account for its insolubility. Direct addition to water results in phase separation, invalidating results.

Water Accommodated Fraction (WAF) Preparation (OECD 23)

For ecotoxicity testing, a WAF must be prepared to test the toxicity of the dissolved fraction and stable dispersion, excluding bulk phase droplets.

Caption: Protocol for preparing Water Accommodated Fractions (WAF) to test insoluble substances without physical effects.

Biodegradation: Modified OECD 301B or 301F

Standard "Ready Biodegradability" tests can yield false negatives for Isodecyl Palmitate due to poor bioavailability.

-

Choice of Method:

-

OECD 301B (CO2 Evolution): Best for insoluble materials as it measures evolved CO2 directly.

-

OECD 301F (Manometric Respirometry): Also suitable, measures O2 consumption.

-

-

Critical Modification (Dispersion): The test substance should be adsorbed onto an inert support (e.g., silica gel) or dispersed using ultrasonic treatment to increase the surface area available for bacterial attack. Do not use toxic solvents or high concentrations of emulsifiers that could inhibit the inoculum.

-

Inoculum: Use activated sludge from a plant treating predominantly domestic sewage.

Regulatory & Safety Assessment

-

REACH (EU): Registered. Generally considered safe for environmental release due to rapid biodegradation.[1]

-

US EPA: Listed on TSCA. Fatty acid esters are typically "Low Risk" polymers or substances.

-

Read-Across Justification: In the absence of specific data, regulatory bodies accept read-across from Isodecanol (CAS 25339-17-7) and Palmitic Acid (CAS 57-10-3) . Since both metabolites are readily biodegradable and of low toxicity, the parent ester is assessed similarly.

References

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

-

OECD. (2019). Guidance Document on Aqueous-Phase Aquatic Toxicity Testing of Difficult Test Chemicals (No. 23). OECD Series on Testing and Assessment. Link

-

ECHA. (n.d.). Registration Dossier: Isodecyl alcohol (CAS 25339-17-7).[1][2] European Chemicals Agency. Link

-

US EPA. (2025). CompTox Chemicals Dashboard: Isodecyl palmitate. Link

-

Weyers, A., et al. (2000).[3] Acute toxicity data: A comprehensive comparison of results of fish, Daphnia, and algae tests with new substances notified in the European Union. Environmental Toxicology and Chemistry. Link

-

Aveldaño, M. I., & Horrocks, L. A. (1983).[4] Quantitative release of fatty acids from lipids by a simple hydrolysis procedure. Journal of Lipid Research. Link

Sources

Thermal stability and degradation profile of isodecyl palmitate

Rheological Profiling of Isodecyl Palmitate: Modulating Sensory Mechanics in Cosmetic Bases

Topic: Rheological Characterization of Isodecyl Palmitate in Cosmetic Bases Content Type: Technical Guide / Whitepaper

Executive Summary: The "Cushion" Factor

Isodecyl Palmitate (IDP) represents a critical class of branched-chain esters (

For the formulation scientist, IDP is not merely an emollient; it is a rheological modifier that alters the viscoelastic fingerprint of an emulsion. This guide details the protocols to characterize IDP within cosmetic bases, focusing on quantifying its signature "cushioning" effect—a sensory attribute directly correlated to specific rheological moduli.

Physicochemical Basis of Rheological Behavior

To predict how IDP behaves in a base, we must first understand its intrinsic fluid mechanics compared to standard benchmarks.

| Parameter | Isodecyl Palmitate (IDP) | Isopropyl Myristate (IPM) | Mineral Oil (70 SUS) | Rheological Impact |

| Structure | Branched ( | Short Branched ( | Complex Hydrocarbon | Branching increases steric hindrance, preventing crystallization. |

| Mol. Weight | ~396 g/mol | ~270 g/mol | ~300-400 g/mol | Higher MW than IPM = Higher viscosity, "richer" feel. |

| Viscosity (25°C) | ~10-15 mPa·s | ~5-6 mPa·s | ~12-15 mPa·s | IDP mimics the flow of light mineral oil but with ester polarity. |

| Polarity | Medium | Medium | Non-polar | Affects interfacial tension in emulsions, altering droplet size and |

Mechanistic Insight: The branched isodecyl chain prevents the "waxy" drag associated with long-chain linear esters. In an O/W emulsion, IDP droplets deform more readily than solid wax particles but resist deformation more than volatile silicones, creating a unique viscoelastic plateau during the "rub-out" phase of application.

Experimental Protocols: The Characterization Workflow

To fully characterize IDP in a cosmetic base (e.g., an O/W emulsion or anhydrous balm), a three-stage rheological protocol is required.

Stage 1: The Flow Curve (Shear Profile)

Objective: Determine how IDP influences the "pickup" (low shear) and "spreadability" (high shear) of the base.

Protocol:

-

Instrument: Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).

-

Geometry: Cone and Plate (40mm, 2°) for emulsions; Parallel Plate (sandblasted) for thick balms to prevent slippage.

-

Gap: 50 µm (Cone) or 1000 µm (Plate).

-

Temperature: Controlled at 25°C (shelf stability) and 32°C (skin temperature).

-

Procedure:

-

Equilibrate sample for 120s.

-

Logarithmic Shear Ramp:

to -

Hold at

for 10s. -

Ramp down:

to

-

Data Interpretation:

-

Yield Stress (

): IDP formulations typically show a lower yield stress than wax-based systems, indicating easier "pickup." -

Shear Thinning Index: Fit data to the Herschel-Bulkley model (

). A lower flow index (

Stage 2: Oscillatory Amplitude Sweep (LVR & Stability)

Objective: Define the Linear Viscoelastic Region (LVR) and the structural rigidity (

Protocol:

-

Frequency: Fixed at 1 Hz (

). -

Variable: Strain Amplitude (

) from 0.01% to 1000%. -

Critical Metric: The "Crossover Point" where

(Storage Modulus) intersects

The IDP Signature:

In a standard Cetearyl Alcohol/Ceteareth-20 base, replacing Mineral Oil with IDP often extends the LVR . The polarity of IDP allows for better intercalation with the lamellar gel network of the emulsifier, creating a more elastic structure (

Stage 3: 3-Interval Thixotropy Test (3ITT)

Objective: Simulate the application cycle: Rest

Protocol:

-

Interval 1 (Rest): Low shear (

) for 60s. Measure Viscosity -

Interval 2 (Destruction): High shear (

) for 30s. Simulates rubbing. -

Interval 3 (Recovery): Low shear (

) for 300s. Measure

Self-Validating Metric: Calculate % Recovery at 30 seconds into Interval 3.

-

High Recovery (>80%): IDP acts as a structurant; the film stays in place (good for sunscreens).

-

Low Recovery (<40%): The fluid flows extensively; good for spreading oils.

Visualization: The Rheological Decision Matrix

The following diagram outlines the logical workflow for characterizing IDP, linking instrumental tests to sensory outcomes.

Caption: Figure 1. Rheological workflow linking instrumental metrics of IDP emulsions to consumer sensory perception.

Case Study: IDP in a Lamellar Gel Network

Hypothesis: Replacing 10% Mineral Oil with 10% Isodecyl Palmitate in a Cetearyl Glucoside base will reduce the "soaping" effect (whitening) and increase the Linear Viscoelastic Region (LVR).

Experimental Data Summary:

| Metric | Mineral Oil Control | IDP Prototype | Interpretation |

| Zero Shear Viscosity ( | 45,000 Pa·s | 38,000 Pa·s | IDP slightly reduces bulk viscosity due to lower MW. |

| Yield Stress ( | 42 Pa | 35 Pa | IDP prototype spreads with less force. |

| LVR Limit (Strain %) | 1.2% | 2.8% | Critical Finding: IDP allows the gel network to stretch further before breaking. |

| Tan | 0.45 | 0.38 | IDP system is more elastic ( |

Conclusion: The IDP prototype demonstrates a "richer" rheological profile (higher elasticity/Tan

References

-

Esters in Personal Care. The Good Scents Company. Detailed physicochemical data on Isodecyl Palmitate (CAS 14779-95-4).

-

Rheological Testing in Cosmetics. RheoSense. Protocols for viscosity and thixotropy in non-Newtonian cosmetic fluids.

-

Rheological investigation of cosmetics. Anton Paar Wiki. Comprehensive guide on LVR, yield point, and oscillatory testing for creams.

-

Emollient Esters and Sensory Profile. Cosmetics & Toiletries.[3] Analysis of how ester structure (branching) affects spreading and sensory mechanics.

-

Assessment of Viscoelasticity.MDPI / University of Arts London.

moduli with texture analysis in cosmetic semisolids.

Sources

Solubility Parameters of Isodecyl Palmitate: A Technical Guide for Formulation & Solvent Selection

Executive Summary

Isodecyl Palmitate (IDP) is a branched-chain ester (C₂₆H₅₂O₂) widely utilized in topical pharmaceutical and cosmetic formulations due to its unique balance of emolliency, spreadability, and occlusivity. Unlike its linear counterparts, the branched isodecyl moiety confers a lower freezing point and distinct solubility characteristics, making it a critical solvent and permeation enhancer in transdermal drug delivery systems (TDDS).

This guide provides an in-depth analysis of the solubility parameters of IDP. Moving beyond simple "soluble/insoluble" binary data, we apply Hansen Solubility Parameters (HSP) to quantify the cohesive energy density of IDP. This approach enables researchers to scientifically predict compatibility with active pharmaceutical ingredients (APIs), co-solvents, and polymer matrices, reducing trial-and-error in formulation development.

Physicochemical Profile

Understanding the molecular architecture of IDP is the prerequisite for solubility analysis. The molecule consists of a long-chain palmitic acid (C16) esterified with a branched isodecyl alcohol (C10).

| Property | Value / Description |

| Chemical Name | Isodecyl Palmitate |

| CAS Registry Number | 59231-33-3 |

| Molecular Formula | C₂₆H₅₂O₂ |

| Molecular Weight | ~396.69 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.850 – 0.860 g/cm³ (at 25°C) |

| Boiling Point | > 170°C (at 10 mmHg) |

| Lipophilicity (logP) | ~11.8 (Estimated) |

| Key Functional Group | Ester (-COO-) flanked by bulky alkyl chains |

Scientific Insight: The branching in the isodecyl chain disrupts crystal packing, maintaining IDP as a liquid at room temperature compared to Cetyl Palmitate (wax). This liquid state is crucial for its function as a solvent in semi-solid dosage forms.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the interaction of IDP with other solvents, we utilize the Hansen Solubility Parameter system.[1] This splits the total cohesive energy density (

-

Dispersion Forces (

): Van der Waals forces derived from the hydrocarbon backbone. -

Polar Forces (

): Dipole-dipole interactions (primarily from the ester linkage). -

Hydrogen Bonding (

): Capability to donate/accept protons (limited in IDP).

Calculated HSP for Isodecyl Palmitate

Note: As empirical HSP data for IDP is rare in open literature, we calculate these values using the Stefanis-Panayiotou Group Contribution Method, validated against the known values of its homolog, Isopropyl Palmitate.

Reference Homolog (Isopropyl Palmitate):

Derivation for IDP: The addition of 7 methylene/methyl groups (non-polar) to the alcohol chain dilutes the polar contribution of the ester group while slightly increasing the dispersion character.

| Parameter | Estimated Value (MPa | Mechanistic Rationale |

| 14.8 ± 0.2 | Dominant force due to long C16 and C10 alkyl chains. | |

| 2.8 ± 0.3 | Reduced compared to isopropyl palmitate due to steric bulk and dilution of the ester dipole. | |

| 2.5 ± 0.3 | Very low; IDP acts only as a weak H-bond acceptor via the ester oxygen. | |

| ~15.3 | Indicates overall non-polar, lipophilic character. |

The Interaction Radius ( )

Compatibility between IDP (Solvent 1) and a target solute/solvent (Solvent 2) is predicted by the distance (

-

Small

(< 8): High probability of miscibility/solubility. -

Large

(> 10): Likely immiscible or requires a surfactant.

Solvent Compatibility Landscape

Based on the calculated HSP values, we can categorize solvent systems for IDP. This is critical for designing Self-Emulsifying Drug Delivery Systems (SEDDS) or selecting co-solvents for topical creams.

Table 1: Predicted Miscibility of IDP in Common Solvents

| Solvent System | Compatibility Verdict | ||||

| Mineral Oil | 16.0 | 0.0 | 0.0 | 4.2 | Excellent (Miscible) |

| Isopropyl Myristate | 14.0 | 3.5 | 3.5 | 2.1 | Excellent (Miscible) |

| Cyclomethicone (D5) | 12.0 | 1.5 | 2.5 | 5.8 | Good |

| Ethanol (Abs.) | 15.8 | 8.8 | 19.4 | 18.2 | Partial / Immiscible |

| Propylene Glycol | 16.8 | 10.4 | 21.3 | 21.5 | Immiscible |

| Glycerin | 17.4 | 12.1 | 29.3 | 29.8 | Immiscible |

| Acetone | 15.5 | 10.4 | 7.0 | 9.1 | Borderline/Soluble |

Interpretation:

-

Lipophilic Systems: IDP is perfectly compatible with hydrocarbons (Mineral Oil) and other esters (IPM), making it an ideal oil-phase carrier.

-

Hydrophilic Systems: The high

of Ethanol and Propylene Glycol creates a large energy barrier (

Experimental Protocol: Determination of Solubility Sphere

For critical applications, theoretical values must be validated. The following protocol uses the Binary Solvent Gradient Method to experimentally determine the solubility sphere of IDP or an API within IDP.

Protocol Design (Turbidimetric Titration)

This method identifies the "Cloud Point"—the boundary between solubility and immiscibility.

Materials:

-

Standard Solvents: n-Hexane (Non-polar), Ethanol (Polar), Propylene Carbonate (Dipolar aprotic).

-

Equipment: Magnetic stirrer, Tyndall beam (laser pointer), Analytical balance.

Workflow Visualization:

Figure 1: Turbidimetric titration workflow for defining the solubility boundary of Isodecyl Palmitate systems.

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 g of IDP in 10 mL of a known "good" solvent (e.g., Hexane).

-

Titration: Slowly add a "bad" solvent (e.g., Ethanol) while stirring at 200 RPM.

-

Endpoint Detection: Direct a laser beam through the vial. The endpoint is the first sign of persistent turbidity (scattering of light), indicating phase separation.

-

Calculation: Record the volume of non-solvent added (

). Calculate the solubility parameter of the mixture (

Applications in Drug Development[8]

Transdermal Permeation Enhancement

IDP acts as a permeation enhancer by fluidizing the lipid bilayers of the Stratum Corneum.

-

Mechanism: The branched alkyl chain inserts into the ordered skin lipids. Because IDP's

(14.8) is close to that of skin lipids (~16.0), it integrates well but creates disorder due to its steric bulk, facilitating drug passage. -

Formulation Tip: Use IDP in combination with Propylene Glycol (PG). Although immiscible alone (see Table 1), using a co-surfactant allows them to coexist. PG solvates the hydrophilic head of the drug, while IDP solvates the lipophilic tail, creating a "push-pull" delivery system.

Solid Lipid Nanoparticles (SLN)

IDP is used as the liquid lipid core in Nanostructured Lipid Carriers (NLC).

-

Role: Its solubility parameter mismatch with solid waxes (like Cetyl Palmitate) creates imperfections in the lipid matrix.

-

Benefit: These imperfections provide "space" to load high amounts of API, preventing drug expulsion during storage.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

PubChem. (n.d.). Isodecyl Palmitate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Abbott, S. (n.d.). HSP Basics & The Sphere. Practical Solubility Science. [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [Link]

Sources

- 1. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. isodecyl palmitate [thegoodscentscompany.com]

Technical Guide: Interfacial Tension of Isodecyl Palmitate in Oil-Water Emulsions

This guide is structured as a high-level technical whitepaper designed for R&D professionals in the pharmaceutical and cosmetic sciences. It prioritizes mechanistic understanding, rigorous methodology, and actionable data over generic definitions.

Executive Summary

Isodecyl Palmitate (IDP) is a branched-chain ester (

The Interfacial Tension (IFT) of IDP against water is the thermodynamic gatekeeper determining emulsion droplet size, energy consumption during homogenization, and long-term stability against Ostwald ripening. This guide provides a definitive protocol for measuring IDP’s IFT, analyzes the structural mechanics governing its interfacial behavior, and offers strategies for manipulating this parameter to ensure formulation integrity.

Molecular Mechanics & Thermodynamics

Structural Influence on IFT

Unlike linear hydrocarbons (e.g., mineral oil, IFT

-

Polarity: The ester head group interacts with water via hydrogen bonding, lowering the IFT to the 25–30 mN/m range.

-

Branching Factor: The "iso" branching in the decyl chain creates steric bulk. While this prevents crystallization (keeping IDP liquid at room temperature), it also disrupts the packing density of surfactant tails at the interface. This requires precise surfactant selection to minimize voids that could lead to coalescence.

The Thermodynamic Imperative

The free energy change (

Experimental Protocol: Pendant Drop Tensiometry

Standard protocols often fail with esters due to density constraints. The following is a validated "Rising Drop" methodology specifically for IDP (Density

Materials & Pre-Requisites

-

Phase A (Heavy): Ultrapure Water (Resistivity 18.2 MΩ·cm).

-

Phase B (Light): Isodecyl Palmitate (HPLC Grade, >99%).

-

Equipment: Optical Tensiometer (e.g., Biolin Scientific Theta or Krüss DSA) with an inverted needle (J-shaped) or a captive bubble setup.

Workflow Visualization

Critical Procedural Steps

-

System Cleaning: Esters are highly sensitive to surface-active impurities. Flush the syringe 3x with acetone, then 3x with ultrapure water. Flame the needle tip if metallic.

-

Density Input: Accurate density values are non-negotiable.

- g/cm³

- g/cm³ (Must be measured for specific batch).

-

Drop Formation (Inverted):

-

Fill the cuvette with the Heavy Phase (Water).

-

Insert the J-needle containing the Light Phase (IDP).

-

Dispense a drop upwards.[1] The drop volume should be sufficient to achieve a "neck" but not detach (typically 10–20 µL).

-

-

Equilibration: Unlike alkanes, esters may undergo slow orientation or hydrolysis. Allow 300 seconds for the IFT reading to stabilize before recording.

-

Calculation: The software fits the drop profile to the Young-Laplace equation:

Data Analysis & Comparative Benchmarks

The following table synthesizes experimental expectations for IDP against common benchmarks. Note that IDP falls into the "Polar Oil" category.

| Oil Phase | Density (g/cm³) | IFT vs. Water (mN/m) | Polarity Contribution |

| Isodecyl Palmitate | 0.855 | 26.5 – 29.0 * | Moderate (Ester linkage) |

| Isopropyl Palmitate | 0.850 | 29.5 – 31.0 | Moderate |

| Isopropyl Myristate | 0.850 | 28.0 – 29.5 | Moderate |

| Mineral Oil (Paraffin) | 0.840 | ~52.0 | None (Dispersive only) |

| Cyclomethicone | 0.960 | ~42.0 | Low |

*Note: Values are temperature-dependent (

Effect of Temperature

IDP exhibits a linear decrease in IFT with temperature, typically following a coefficient of

-

Implication: High-temperature homogenization (

) significantly lowers the energy barrier for droplet breakup, but cooling must be controlled to prevent coalescence as IFT rises.

Formulation Implications: Stability & Surfactants[3][4][5][6]

Ostwald Ripening Mechanism

IDP has finite water solubility (higher than mineral oil but low). This drives Ostwald Ripening , where small droplets diffuse through the continuous phase to join larger ones.

-

Risk: High IFT exacerbates this pressure differential.

-

Mitigation: Addition of a "ripening inhibitor" (highly insoluble oil like Squalane) or ensuring the surfactant film is rigid.

Surfactant Adsorption Logic

Because IDP is branched, linear surfactant tails (e.g., Steareth-20) may not pack efficiently at the interface.

-

Recommendation: Use surfactants with branched tails or "kinked" structures (e.g., Polysorbates with oleyl chains) to maximize interfacial coverage and lower IFT to

mN/m.

References

-

Biolin Scientific. (2020). Pendant drop method for surface tension measurements. Retrieved from

-

Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Retrieved from

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work? Retrieved from

-

National Science Foundation (NSF). (2022). pH-Dependent Interfacial Tension and Dilatational Modulus Synergism. Retrieved from

-

BenchChem. (2025). Isostearyl Palmitate vs. Isopropyl Palmitate: A Comparative Guide. Retrieved from

Sources

Isodecyl Palmitate: The Crystal Lattice Modifier in Lipid Nanoparticle Engineering

Topic: Isodecyl Palmitate’s Role in the Formation of Solid Lipid Nanoparticles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the engineering of Solid Lipid Nanoparticles (SLNs), the "perfect crystal" paradox remains a critical failure mode. While highly crystalline lipid matrices offer physical stability, they notoriously expel encapsulated drugs during storage due to a lack of spatial freedom within the lattice. Isodecyl Palmitate (IDP) , a branched-chain ester, serves as a pivotal Crystal Lattice Modifier . By introducing controlled imperfections into the solid lipid matrix, IDP transitions the system from a rigid, drug-excluding crystal to a disordered, high-capacity matrix (often bridging the definition into Nanostructured Lipid Carriers, or NLCs). This guide details the mechanistic role of IDP, its physicochemical impact on entrapment efficiency, and the specific protocols for its integration.

Physicochemical Profile & Mechanistic Role[1]

The Molecule: Isodecyl Palmitate

Unlike its linear counterpart Cetyl Palmitate (a standard solid lipid), Isodecyl Palmitate is formed from Palmitic Acid (C16) and Isodecyl Alcohol (C10, branched).

-

State at 25°C: Liquid / Soft Waxy Solid (depending on purity/isomer blend).

-

Key Feature: The branched isodecyl chain prevents tight packing with linear fatty acid chains (like Stearic Acid or GMS).

-

Function: It acts as a "lipophilic plasticizer," lowering the melting enthalpy and crystallinity index of the final nanoparticle.

The "Chaos Theory" of Drug Entrapment

The primary role of IDP in SLN formation is the generation of lattice imperfections .

-

Pure SLN (e.g., Tristearin only): Forms a perfect crystal lattice (β-modification) over time. This lattice has minimal void space. As the lipid recrystallizes, the drug is squeezed out to the particle surface, leading to "burst release" and instability.

-

Modified SLN (Matrix + IDP): IDP molecules intersperse between the solid lipid chains. Their branched structure disrupts the formation of a perfect crystal, creating "pockets" or "imperfections" where the drug molecule can reside.

Table 1: Comparative Impact of Isodecyl Palmitate on Lipid Matrices

| Feature | Pure Solid Lipid Matrix (Control) | Matrix + Isodecyl Palmitate (Modified) |

| Crystallinity Index | High (>80%) | Moderate (40-60%) |

| Lattice Structure | Highly Ordered (Perfect Crystal) | Disordered (Imperfect Lattice) |

| Drug Loading Capacity | Low (Drug expulsion likely) | High (Drug accommodation in voids) |

| Release Profile | Biphasic (Burst + Slow) | Sustained / Controlled |

| Physical Stability | Prone to gelation/aggregation | Improved colloidal stability |

Visualization: The Imperfection Mechanism

The following diagram illustrates how Isodecyl Palmitate disrupts the crystalline order to create drug-loading zones.

Caption: Transition from a drug-expelling perfect crystal (Red) to a high-capacity disordered matrix (Green) via Isodecyl Palmitate intercalation.

Experimental Protocol: High-Shear Hot Homogenization

This protocol describes the preparation of IDP-modified SLNs (technically NLCs) optimized for a lipophilic active ingredient (e.g., Retinyl Palmitate or Ibuprofen).

Materials

-

Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Compritol® 888 ATO).

-

Liquid Lipid (Modifier): Isodecyl Palmitate (IDP).

-

Surfactant: Poloxamer 188 or Tween 80.

-

Aqueous Phase: Deionized water.

Step-by-Step Workflow

Step 1: Lipid Phase Preparation (The Melt)

-

Weigh the Solid Lipid and Isodecyl Palmitate in a ratio of 70:30 to 90:10 .

-

Note: Higher IDP content (>30%) shifts the system to an NLC type II, significantly reducing melting point.

-

-

Add the lipophilic drug to the lipid mixture.

-

Heat the mixture to 5–10°C above the melting point of the solid lipid (typically 75–80°C) until a clear, homogeneous single phase is obtained.

Step 2: Aqueous Phase Preparation

-

Dissolve the surfactant (1.5% - 2.5% w/v) in deionized water.

-

Heat the aqueous phase to the same temperature as the lipid phase (75–80°C) to prevent premature crystallization during mixing.

Step 3: Pre-Emulsion Formation

-

Add the hot aqueous phase to the hot lipid phase under magnetic stirring.

-

Immediately process with a High-Shear Mixer (Ultra-Turrax) at 10,000–15,000 rpm for 2–5 minutes.

-

Result: A coarse Oil-in-Water (O/W) emulsion.

-

Step 4: High-Pressure Homogenization (HPH)

-

Pass the hot pre-emulsion through a High-Pressure Homogenizer (e.g., APV Gaulin or Microfluidizer).

-

Settings: 3 cycles at 500 bar (approx. 7,250 psi).

-

Critical: Keep the homogenizer block heated to ensure lipids remain molten.

-

Step 5: Solidification & Crystallization

-

Collect the hot nano-emulsion.

-

Cool slowly to room temperature or use a controlled cooling bath (20°C).

-

Mechanism: The solid lipid begins to crystallize. IDP interferes with the crystal growth, trapping the drug inside the matrix.

-

Characterization & Validation

To verify the role of Isodecyl Palmitate, the following analytical techniques are mandatory:

Differential Scanning Calorimetry (DSC)

-

Objective: Measure the Melting Point and Enthalpy (

). -

Expected Result: The addition of IDP should lower the melting peak and broaden the endotherm compared to the bulk solid lipid. A sharp peak indicates high crystallinity (bad for loading); a broad peak indicates a disordered lattice (good for loading).

X-Ray Diffraction (XRD)

-

Objective: Assess crystallinity index.

-

Expected Result: Reduced peak intensity (lower counts) for the modified formulation compared to the pure solid lipid, confirming a less ordered structure.

Entrapment Efficiency (EE%)

-

Method: Ultra-filtration / Centrifugation.

-

Calculation:

-

Target: >85% for IDP-modified systems (vs. ~60% for pure SLN).

Workflow Visualization

Caption: Hot Homogenization workflow for integrating Isodecyl Palmitate into the lipid matrix.

References

-

Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. Link

-

Pardeike, J., et al. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics. Link

-

Jenning, V., et al. (2000). Vitamin A-loaded solid lipid nanoparticles for topical use: drug release properties. Journal of Controlled Release. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92500, Isodecyl palmitate. Link

-

Souto, E. B., & Müller, R. H. (2007). Lipid nanoparticles: effect of energy input and lipid concentration on physical stability. International Journal of Pharmaceutics. Link

Methodological & Application

Enzymatic synthesis protocol for isodecyl palmitate using immobilized lipase

Application Note: Green Enzymatic Synthesis of Isodecyl Palmitate

Executive Summary

Isodecyl palmitate (IDP) is a high-value specialty ester utilized as a non-occlusive emollient in premium cosmetics and a permeation enhancer in transdermal drug delivery systems. Traditional chemical synthesis (Fischer esterification) requires high temperatures (>150°C) and acidic catalysts, leading to product discoloration and the formation of toxic byproducts.

This guide details a solvent-free, enzymatic synthesis protocol using Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym® 435). This method operates at mild temperatures (60–70°C), ensures high regiospecificity, and aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Reaction Mechanism & Kinetics

To optimize the protocol, one must understand the underlying kinetics. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[1][2][3][4]

-

Acylation: The enzyme (E) binds Palmitic Acid (A) to form a non-covalent Michaelis complex (EA). A water molecule is released, generating the Acyl-Enzyme intermediate (F).[3]

-

Deacylation: Isodecyl Alcohol (B) binds to the Acyl-Enzyme (F), forming the second complex (FB). The ester product (P) is released, regenerating the free enzyme (E).

Critical Insight: Water is a competitive inhibitor in the reverse reaction (hydrolysis). Continuous water removal is the primary driver for high conversion (>95%).

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification of palmitic acid and isodecyl alcohol.

Materials & Equipment

| Category | Item | Specification/Notes |

| Biocatalyst | Immobilized Lipase | Candida antarctica Lipase B (e.g., Novozym® 435 or Lipozyme® 435). Activity ≥ 10,000 PLU/g. |

| Substrate A | Palmitic Acid | Purity ≥ 98%.[2] Melting Point: 62.9°C. |

| Substrate B | Isodecyl Alcohol | Purity ≥ 99%. Mixture of isomers (CAS 25339-17-7). Boiling Point: ~220°C. |

| Desiccant | Molecular Sieves | 4Å, activated (dried at 250°C for 4h prior to use). |

| Reactor | Jacketed Glass Vessel | 50mL - 1L scale, equipped with overhead stirrer. |

| Temp Control | Circulating Water Bath | Precision ± 1°C. Set to 65°C. |

Experimental Protocol (Solvent-Free)

This protocol is designed for a 50g batch scale .

Phase 1: Substrate Preparation

-

Melt Palmitic Acid: Weigh 25.6 g (0.1 mol) of Palmitic Acid into the reactor. Heat to 65°C until fully molten.

-

Note: The reaction must be performed above the melting point of palmitic acid to maintain a homogeneous liquid phase without adding solvents.[5]

-

-

Add Alcohol: Add 23.7 g (0.15 mol) of Isodecyl Alcohol.

-

Ratio Logic: A 1:1.5 molar ratio (Acid:Alcohol) is selected.[2] Excess alcohol drives the equilibrium forward and reduces the viscosity of the mixture, improving mass transfer.

-

Phase 2: Reaction Initiation

-

Equilibration: Stir the mixture at 200 RPM at 65°C for 10 minutes to ensure homogeneity.

-

Enzyme Loading: Add 1.5 g (3% w/w relative to total substrate mass) of Immobilized Lipase.

-

Water Removal: Immediately add 5.0 g of activated 4Å Molecular Sieves to the reactor (or apply vacuum if using a rotary evaporator setup).

Phase 3: Monitoring & Incubation

-

Incubation: Maintain 65°C and 200 RPM stirring.

-

Time Course: The reaction typically reaches equilibrium in 6–8 hours .

-

Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, 6, and 8 hours. Dilute in n-hexane for GC/HPLC analysis to determine Acid Value (AV) reduction.

Phase 4: Downstream Processing (Purification)

-

Filtration: Filter the warm reaction mixture through a coarse sintered glass funnel to recover the immobilized enzyme and molecular sieves.

-

Sustainability: Wash the enzyme with cold hexane; it can be reused for 5–10 cycles.

-

-

Distillation: The filtrate contains Product (IDP) and excess Isodecyl Alcohol.

-

Perform Vacuum Distillation (approx. 10 mbar, 100–120°C) to remove the unreacted isodecyl alcohol.

-

-

Final Polish: The remaining residue is high-purity Isodecyl Palmitate.

Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow for the solvent-free enzymatic synthesis of isodecyl palmitate.

Optimization & Troubleshooting

The following data summarizes the impact of key variables on conversion rates, derived from homologous ester synthesis studies (e.g., isopropyl palmitate, 2-ethylhexyl palmitate).

Table 1: Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Scientific Rationale |

| Temperature | 40°C – 80°C | 60°C – 65°C | Must be > Palmitic Acid MP (63°C). >70°C risks thermal deactivation of enzyme over long cycles. |

| Molar Ratio (Acid:Alc) | 1:1 – 1:5 | 1:1.5 to 1:2 | Excess alcohol pushes equilibrium (Le Chatelier’s principle) but too much dilutes the enzyme, slowing kinetics. |

| Enzyme Load | 1% – 10% | 3% – 5% | Loading >5% yields diminishing returns due to mass transfer limitations in the heterogeneous system. |

| Water Removal | None vs. Sieves vs. Vacuum | Sieves or Vacuum | Without removal, conversion caps at ~60-70%. With removal, >95% is achievable. |

Troubleshooting Guide:

-

Problem: Low Conversion (<70%).

-

Problem: Solidification of reaction mixture.

-

Problem: Enzyme agglomeration.

References

-

Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Link

-

Gumel, A. M., et al. (2011). Lipase mediated synthesis of sugar fatty acid esters. Process Biochemistry. Link

-

Lerin, L. A., et al. (2011).[10] Enzymatic synthesis of ascorbyl palmitate in organic solvents: Process optimization and kinetic evaluation. Food and Bioprocess Technology.[1][11][12][13] Link

-

Richetti, A., et al. (2010).[10] Assessment of process variables on 2-ethylhexyl palmitate production using Novozym 435 as catalyst in a solvent-free system. Bioprocess and Biosystems Engineering. Link

-

Yadav, G. D., & Devi, K. M. (2004). Immobilized lipase-catalysed esterification of cinnamic acid with alcohols in non-aqueous media: Kinetic model. Chemical Engineering Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 8. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]